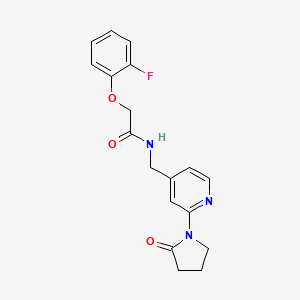
2-(2-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FPA-124 and is a potent antagonist of the CXCR4 receptor, which is involved in various physiological processes such as cell migration, immune response, and cancer metastasis.
作用机制
The mechanism of action of FPA-124 involves the inhibition of the CXCR4 receptor, which is a G-protein-coupled receptor that is involved in various physiological processes. The CXCR4 receptor is expressed on the surface of various cells such as cancer cells, immune cells, and neuronal cells. FPA-124 binds to the CXCR4 receptor and inhibits its activity, thereby preventing the migration of cells to the site of inflammation or cancer metastasis.
Biochemical and Physiological Effects:
FPA-124 has been shown to have several biochemical and physiological effects. In cancer cells, FPA-124 inhibits cell migration and metastasis by blocking the CXCR4 receptor. In immune cells, FPA-124 inhibits the migration of immune cells to the site of inflammation, thereby modulating the immune response. In neuronal cells, FPA-124 has anxiolytic and antidepressant effects by modulating the activity of the CXCR4 receptor.
实验室实验的优点和局限性
FPA-124 has several advantages and limitations for lab experiments. The advantages include its potent and selective inhibition of the CXCR4 receptor, which makes it a valuable tool for studying the role of the CXCR4 receptor in various physiological processes. The limitations include its low solubility in water, which makes it difficult to administer in vivo, and its potential toxicity, which requires careful dosing and monitoring.
未来方向
There are several future directions for the research on FPA-124. One direction is to develop more potent and selective CXCR4 antagonists that have better solubility and lower toxicity. Another direction is to study the role of the CXCR4 receptor in other physiological processes such as wound healing and tissue repair. Additionally, the potential applications of FPA-124 in the treatment of various diseases such as cancer, autoimmune disorders, and neurological disorders require further investigation.
合成方法
The synthesis of FPA-124 involves several steps, including the reaction of 2-fluorophenol with 2-(2-bromoethoxy)pyridine to form 2-(2-fluorophenoxy)pyridine. This compound is then reacted with 2-(2-oxopyrrolidin-1-yl)pyridine-4-carbaldehyde to form the final product, 2-(2-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide.
科学研究应用
FPA-124 has been extensively studied for its potential applications in various fields such as cancer research, immunology, and neuroscience. In cancer research, FPA-124 has been shown to inhibit cancer cell migration and metastasis by blocking the CXCR4 receptor. In immunology, FPA-124 has been shown to modulate the immune response by inhibiting the migration of immune cells to the site of inflammation. In neuroscience, FPA-124 has been shown to have anxiolytic and antidepressant effects by modulating the activity of the CXCR4 receptor.
属性
IUPAC Name |
2-(2-fluorophenoxy)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-14-4-1-2-5-15(14)25-12-17(23)21-11-13-7-8-20-16(10-13)22-9-3-6-18(22)24/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBRONUVSWUBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}oxane-4-carboxylic acid](/img/structure/B2587306.png)
![(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride](/img/structure/B2587307.png)
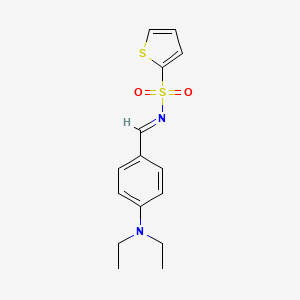
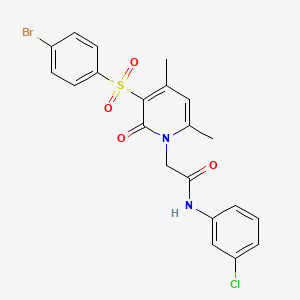
![Methyl 7-(2,3-dichlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2587310.png)
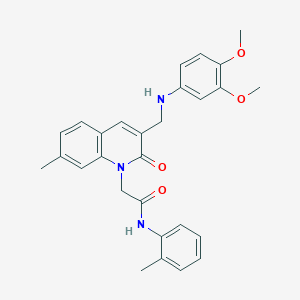
![N-(4-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2587317.png)

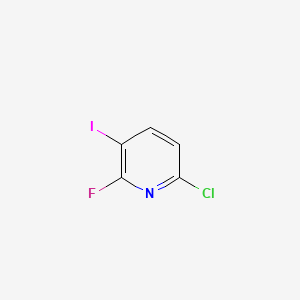
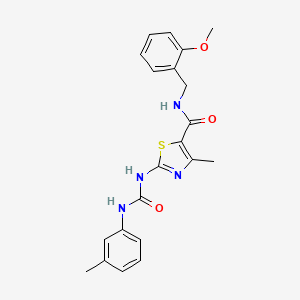
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2587322.png)
![5-(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2587325.png)
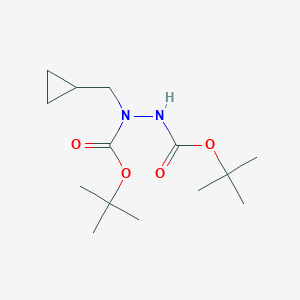
![2-((2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2587327.png)